
Ethyl 2-cyano-3-oxobutanoate
Overview
Description
Ethyl 2-cyanoacetoacetate is an alpha-substituted cyanoacetate ester and an ethyl ester.
Biological Activity
Ethyl 2-cyano-3-oxobutanoate (also known as ethyl cyanoacetate) is a compound of significant interest in organic synthesis and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.
This compound has the molecular formula and a molecular weight of approximately 155.15 g/mol. The compound features a cyano group and an oxo group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound can undergo hydrolysis or reduction, leading to the formation of active metabolites that interact with enzymes or receptors involved in critical biochemical pathways .
Key Mechanisms:
- Electrophilic Reactions : The presence of the cyano group allows for nucleophilic attack by biological molecules, potentially modifying their structure and function.
- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes, contributing to its anticancer and anti-inflammatory properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) against Ehrlich ascites carcinoma (EAC) cells. Results indicated significant reduction in tumor volume and cell count, with mechanisms involving apoptosis through caspase activation .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies
- Anticancer Evaluation :
- Antimicrobial Testing :
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities associated with this compound compared to structurally similar compounds.
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Anticancer, Antimicrobial | Versatile in synthetic applications |
Ethyl 4-bromo-2-cyano-3-oxobutanoate | Intermediate for bioactive compounds | Electrophilic nature enhances reactivity |
Ethyl 4-chloro-2-cyano-3-oxobutanoate | Limited due to poorer leaving group | Chlorine affects nucleophilic substitution |
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-3-oxobutanoate serves as a critical building block in organic chemistry. Its functionalities allow for various chemical transformations, including:
- Synthesis of Pharmaceuticals : It can be utilized in the development of bioactive compounds, particularly those with potential anticancer and antimicrobial properties. The compound's ability to undergo hydrolysis and reduction can yield active metabolites that interact with biological targets .
- Agrochemicals : The compound's derivatives have been explored for their potential use in agricultural chemicals, enhancing crop protection and yield.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has been investigated for its role in drug discovery:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which is crucial in designing drugs targeting metabolic pathways associated with diseases .
- Receptor Modulation : The compound's interactions with various receptors can influence signaling pathways, making it a candidate for developing therapeutics aimed at modulating biological responses.
Industrial Applications
The industrial significance of this compound lies in its utility for producing specialty chemicals:
- Production of Polymers and Resins : Its unique chemical properties facilitate the creation of novel materials with specific functionalities, which are essential in various manufacturing processes .
Case Study 1: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. A study highlighted the compound's potential to inhibit tumor growth through specific molecular interactions that disrupt cancer cell metabolism .
Case Study 2: Biotransformation Studies
A significant study focused on the enzymatic transformation of this compound into various biologically active derivatives using microbial strains. This research showcased the compound's versatility in biocatalysis and its potential for large-scale production in pharmaceutical applications .
Application Area | Details |
---|---|
Organic Synthesis | Building block for pharmaceuticals and agrochemicals |
Medicinal Chemistry | Enzyme inhibitors and receptor modulators |
Industrial Use | Production of specialty chemicals, polymers, and resins |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-cyano-3-oxobutanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and ketones or aldehydes under basic conditions (e.g., sodium ethoxide). For example, reactions with substituted benzaldehydes produce derivatives with varying electronic properties . Yield optimization requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios. Impurities from side reactions (e.g., over-condensation) can be mitigated by slow reagent addition and inert atmospheres .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
Structural confirmation relies on spectroscopic and chromatographic methods :
- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, cyano group absence in proton spectra).
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) are diagnostic.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 155 for the parent compound) and fragmentation patterns validate the structure . Purity is assessed via HPLC or GC-MS, with thresholds >95% required for reproducibility in downstream applications.
Q. What are the key reactivity patterns of this compound in organic synthesis?
The compound’s α,β-unsaturated ketone and cyano groups enable diverse transformations:
- Nucleophilic additions : Amines or hydrazines attack the β-keto position to form heterocycles (e.g., pyridines or pyrazoles).
- Reductions : Selective reduction of the ketone to a hydroxyl group (e.g., NaBH) retains the cyano and ester functionalities .
- Cyclizations : Intramolecular reactions form fused rings, useful in medicinal chemistry scaffolds .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
Stereocontrol is critical for bioactive derivatives. Strategies include:
- Enzymatic reduction : Bacterial strains like Klebsiella pneumoniae IFO 3319 reduce ketones to alcohols with >99% enantiomeric excess (e.e.) under optimized pH and temperature .
- Chiral catalysts : Organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) induce asymmetry during cycloadditions or Michael additions .
- Chromatographic resolution : Chiral stationary phases (CSPs) in HPLC separate enantiomers post-synthesis.
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
Substituents on the aryl or alkyl groups modulate reactivity:
- Electron-withdrawing groups (e.g., -NO, -CN) enhance electrophilicity at the β-keto position, accelerating nucleophilic attacks.
- Bulkier groups (e.g., 2-methylbenzyl) sterically hinder reactions, favoring specific regioselectivity in cyclizations . In biological studies, fluorinated or chlorinated analogs show enhanced antimicrobial activity due to increased membrane permeability .
Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., IC values) arise from variations in:
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Structural characterization : Verify derivative purity and stereochemistry, as impurities or racemic mixtures skew results .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy accurately .
Q. Methodological Insights from Key Studies
Q. Critical Analysis of Evidence
- Contradictions : While reports high enantioselectivity in bacterial reductions, similar studies on this compound derivatives may show lower e.e. due to substrate specificity. Replicating conditions (e.g., bacterial strain, substrate concentration) is essential.
- Gaps : Limited data exist on the compound’s metabolic stability or toxicity in vivo, necessitating ADME studies for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-cyano-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOKVFOTWMZMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979569 | |
Record name | Ethyl 2-cyano-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-55-9 | |
Record name | Butanoic acid, 2-cyano-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyanoacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-cyano-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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